Estrogen plays a crucial role in the growth and development of certain breast and other cancers. Estrogen binds to ERs, which act as signals for the cancer cells to multiply. Brilanestrant functions as a competitive antagonist [1]. This means it competes with estrogen for binding to the ER. By occupying the ER binding site, Brilanestrant prevents estrogen from exerting its growth-promoting effects on cancer cells.
[1] Chemistry and Pharmacology of Anticancer Drugs:
Research suggests Brilanestrant might have additional mechanisms beyond simple competition. Studies have shown that Brilanestrant may also induce the degradation of ERs within the cancer cells [2]. This degradation further reduces the number of ERs available for estrogen to bind to, potentially leading to a more robust anti-cancer effect.
[2] Privileged Scaffolds in Drug Discovery:
Brilanestrant is currently being evaluated in clinical trials for the treatment of various ER-positive cancers, including:
Brilanestrant, also known as GDC-0810 or ARN-810, is a nonsteroidal compound that functions as both a selective estrogen receptor modulator and selective estrogen receptor degrader. Its chemical formula is C26H20ClFN2O2, and it is primarily investigated for its potential in treating estrogen receptor-positive breast cancer. Brilanestrant induces a conformational change in the estrogen receptor, leading to its degradation, which effectively reduces the receptor's activity in cancer cells .
Brilanestrant acts as a SERD by binding to estrogen receptors (ERs), particularly ERα, and promoting their degradation. This reduces the availability of ERs for estrogen signaling, thereby hindering the growth of ER-positive breast cancer cells [, , ]. Additionally, Brilanestrant exhibits weak antagonist properties, further blocking estrogen's stimulatory effects on cancer cells [].
Brilanestrant exhibits significant biological activity as an estrogen receptor antagonist. In preclinical studies, it has demonstrated potent anti-tumor effects against estrogen-dependent breast cancer cell lines. The compound has shown complete antagonism of the estrogen receptor alpha subtype, which is essential for the growth of many breast cancer cells. Its efficacy is particularly notable in cases where traditional therapies have failed due to resistance mechanisms .
The synthesis of brilanestrant involves several steps, starting from simpler organic compounds. One common method includes the modification of existing selective estrogen receptor modulators by substituting certain functional groups to enhance pharmacokinetic properties. For instance, the original structure of GW5638 was altered by replacing its benzene ring with an indazole moiety, which improved its solubility and bioavailability . The process typically involves:
Brilanestrant is primarily being explored for its application in oncology, specifically in treating advanced or metastatic breast cancer that expresses estrogen receptors. Its unique mechanism of action allows it to target tumors resistant to other hormonal therapies. Clinical trials have shown promising results regarding its safety and efficacy profile .
Interaction studies involving brilanestrant focus on its pharmacokinetics and metabolic pathways. Research indicates that it interacts with cytochrome P450 enzymes in the liver, leading to various metabolites that may influence its therapeutic effects and side effects. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse reactions during treatment .
Brilanestrant belongs to a class of compounds known as selective estrogen receptor degraders and modulators. Here are some similar compounds along with their unique features:
Compound Name | Type | Unique Features |
---|---|---|
Fulvestrant | Selective Estrogen Receptor Degrader | First approved SERD; limited oral bioavailability |
Borestrant (ZB716) | Selective Estrogen Receptor Degrader | Improved oral bioavailability compared to fulvestrant |
Amcenestrant | Selective Estrogen Receptor Degrader | Potent SERD with favorable safety profile |
GDC-0810 | Selective Estrogen Receptor Degrader | Enhanced pharmacokinetics over traditional SERDs |
AZD9496 | Selective Estrogen Receptor Degrader | Sub-nanomolar degradation potency; halted due to toxicity |
Brilanestrant stands out due to its unique structural modifications that enhance its pharmacological properties compared to these similar compounds, particularly in terms of efficacy against resistant breast cancer types .
Brilanestrant, with the molecular formula C26H20ClFN2O2 and molecular weight of 446.9 grams per mole, represents a complex nonsteroidal selective estrogen receptor degrader featuring a distinctive tetrasubstituted alkene core structure [1] [2]. The compound's systematic name is (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid, revealing its intricate molecular architecture [3] [7].
The retrosynthetic analysis of brilanestrant reveals three critical structural components that define the synthetic strategy [37]. The core structure can be deconstructed into an indazole heterocycle, a central tetrasubstituted alkene unit, and an acrylic acid side chain connected through a phenyl linker [18] [37]. The indazole moiety represents the primary pharmacophore responsible for estrogen receptor binding, while the acrylic acid functionality provides the necessary conformational change to induce receptor degradation [1] [18].
The strategic disconnection of the tetrasubstituted alkene reveals the synthetic challenge inherent in constructing this molecular framework [37]. The E-configured double bond between the indazole-bearing carbon and the chlorofluorophenyl-substituted carbon requires precise stereochemical control during synthesis [37]. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating substituents creates unique reactivity patterns that must be carefully managed during the synthetic sequence [37].
The acrylic acid side chain attachment through the para-position of the phenyl ring represents another critical retrosynthetic consideration [37]. This connection requires selective functionalization to avoid interference with the sensitive alkene geometry [37]. The overall retrosynthetic strategy emphasizes the formation of the tetrasubstituted alkene as the key step, with subsequent elaboration of the peripheral functional groups [37].
The industrial synthesis of brilanestrant relies on several critical intermediate compounds that enable efficient large-scale production [37]. The synthetic route developed by Genentech researchers utilizes a highly stereoselective lithium tert-butoxide-mediated enolization-tosylation sequence as a foundational transformation [37].
The primary ketone intermediate serves as the precursor for the tetrasubstituted alkene formation [37]. This ketone contains the indazole moiety pre-installed and represents a convergent synthetic approach that allows for independent preparation of complex fragments [37]. The ketone intermediate undergoes stereoselective enolization to generate the corresponding enol tosylate with exceptional E:Z selectivity of 95:5 or greater [37].
The boronic acid or boronate ester intermediate represents another crucial synthetic building block [37]. This organoborane species participates in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction that forms the final carbon-carbon bond in the tetrasubstituted alkene framework [37]. The preparation of this intermediate requires careful handling to maintain the integrity of the boron-carbon bond and prevent protodeboronation [37].
Protected carboxylic acid intermediates play essential roles in the synthetic sequence [37]. The acrylic acid functionality is typically protected as an ester during the key bond-forming reactions to prevent interference with the organometallic chemistry [37]. Methyl or ethyl esters are commonly employed, with deprotection occurring in the final synthetic steps [37].
The chlorofluorophenyl-containing fragment represents a specialized intermediate that contributes both electronic and steric effects to the final molecule [37]. This aromatic component requires careful preparation to ensure proper substitution patterns and to avoid unwanted side reactions during subsequent transformations [37].
Intermediate Type | Functional Role | Synthetic Significance |
---|---|---|
Ketone Precursor | Alkene Formation | Enables stereoselective enolization [37] |
Enol Tosylate | Cross-coupling Partner | Provides geometric control [37] |
Boronic Acid/Ester | Suzuki Coupling | Forms final C-C bond [37] |
Protected Carboxylic Acid | Functional Group Protection | Prevents side reactions [37] |
Chlorofluorophenyl Fragment | Aromatic Component | Contributes electronic effects [37] |
The optimization of reaction conditions for brilanestrant scale-up manufacturing focuses on several critical parameters that ensure reproducible product quality and acceptable yields [37] [27]. The stereoselective enolization-tosylation reaction requires precise control of temperature, base concentration, and reaction time to maintain the desired E:Z selectivity [37].
Temperature control represents a fundamental aspect of the enolization optimization [37]. The lithium tert-butoxide-mediated enolization operates optimally at low temperatures, typically between -78°C and -40°C, to ensure kinetic control and prevent equilibration to thermodynamic products [37]. Scale-up considerations include maintaining uniform temperature distribution throughout large reaction vessels and implementing adequate cooling systems [27].
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction requires optimization of catalyst loading, ligand selection, and reaction atmosphere [37]. Catalyst loadings between 2-10 mole percent palladium have been explored, with lower loadings preferred for economic considerations [37]. The choice of phosphine ligand significantly impacts both reaction rate and selectivity, with bulky, electron-rich ligands providing optimal performance [37].
Solvent selection and purification protocols represent critical optimization parameters [37] [27]. The reactions are typically conducted in anhydrous solvents such as tetrahydrofuran or dimethylformamide, requiring rigorous moisture exclusion procedures [37]. Solvent recycling and recovery systems are essential for large-scale operations to minimize waste and reduce manufacturing costs [27].
The deprotection and isolation of the final active pharmaceutical ingredient requires careful pH control and crystallization optimization [37]. The pyrrolidine salt formation provides improved handling characteristics and enhanced purity profiles compared to the free acid form [37]. Crystallization conditions, including solvent selection, cooling rates, and seeding protocols, directly impact particle size distribution and polymorphic form control [37].
Process Parameter | Optimal Range | Scale-up Considerations |
---|---|---|
Enolization Temperature | -78°C to -40°C | Uniform cooling systems [37] |
Palladium Loading | 2-10 mol% | Economic optimization [37] |
Reaction Atmosphere | Inert (nitrogen/argon) | Large-scale gas handling [37] |
Moisture Content | <50 ppm | Rigorous drying protocols [37] |
Final pH (isolation) | 6-8 | Precise pH control systems [37] |
The impurity profiling of brilanestrant manufacturing processes follows International Council for Harmonization guidelines for pharmaceutical development, focusing on process-related impurities, degradation products, and residual solvents [40] [42]. The complex synthetic route generates multiple potential impurity classes that require systematic identification and quantification [33] [34].
Process-related impurities arise from incomplete reactions, side reactions, and starting material carryover [40] [43]. The palladium-catalyzed cross-coupling reaction can generate homocoupling products from both coupling partners, resulting in dimeric impurities [37]. Protodeboronation of the organoborane intermediate leads to reduced coupling efficiency and formation of deborylated side products [37]. The enolization-tosylation sequence can produce Z-isomers of the enol tosylate, which subsequently yield the undesired Z-alkene isomer in the final product [37].
High-performance liquid chromatography represents the primary analytical technique for brilanestrant purity assessment and impurity quantification [30] [31]. Reversed-phase chromatography systems utilizing C18 stationary phases with gradient elution profiles provide optimal separation of brilanestrant from structurally related impurities [30] [35]. Mobile phase optimization typically involves acetonitrile-water or methanol-water systems with buffer additives to control peak shape and retention behavior [30] [44].
Method validation protocols follow International Council for Harmonization Q2 guidelines, establishing accuracy, precision, specificity, linearity, and robustness parameters [32] [44]. Detection limits for individual impurities are typically established at 0.05% relative to the main component, with quantification limits at 0.10% [40] [42]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions identify potential degradation pathways and establish stability-indicating capabilities [44].
Residual solvent analysis employs gas chromatography-mass spectrometry techniques to quantify organic volatile impurities according to International Council for Harmonization Q3C guidelines [40] [41]. Critical solvents include tetrahydrofuran, dimethylformamide, and various alcohols used during synthesis and purification [40]. Acceptance criteria are established based on permitted daily exposure calculations and toxicological assessments [41].
Elemental impurity analysis focuses on transition metals, particularly palladium residues from the catalytic reactions [40] [43]. Inductively coupled plasma-mass spectrometry provides sensitive detection of metal contaminants, with acceptance criteria typically set at 10 parts per million for palladium in oral drug products [43].
Impurity Class | Analytical Method | Acceptance Criteria | Regulatory Basis |
---|---|---|---|
Process-Related Organics | High-Performance Liquid Chromatography | ≤0.15% individual, ≤1.0% total [40] | International Council for Harmonization Q3A [40] |
Residual Solvents | Gas Chromatography-Mass Spectrometry | Class-specific limits [41] | International Council for Harmonization Q3C [41] |
Elemental (Palladium) | Inductively Coupled Plasma-Mass Spectrometry | ≤10 parts per million [43] | International Council for Harmonization Q3D [43] |
Degradation Products | High-Performance Liquid Chromatography | ≤0.10% individual [40] | Stability studies [44] |
Enantiomeric Purity | Chiral High-Performance Liquid Chromatography | ≥99.5% desired isomer [44] | Stereochemical control [37] |
Brilanestrant demonstrates exceptional binding thermodynamics with estrogen receptor alpha, exhibiting nanomolar potency across multiple pharmacological parameters [1] [2] [3] [4]. The compound binds to estrogen receptor alpha with an inhibition constant (IC50) of 6.1 nanomolar and to estrogen receptor beta with an IC50 of 8.8 nanomolar, demonstrating high affinity for both receptor subtypes through cell-free radio-ligand competitive binding assays [3] [4].
Molecular dynamics simulations have revealed a binding free energy (ΔG) of -4.7 kilocalories per mole for the Brilanestrant-estrogen receptor alpha complex [5] [6]. Quantum mechanics/molecular mechanics calculations performed on the Brilanestrant-estrogen receptor alpha complex have provided detailed insights into the charge density distribution of intermolecular interactions, demonstrating the thermodynamic favorability of the binding interaction [5] [7]. The compound exhibits transcriptional antagonism with an IC50 of 2 nanomolar in three-fold estrogen response element reporter assays, indicating potent suppression of estrogen receptor-mediated gene transcription [4].
The binding kinetics reveal sustained receptor engagement with pharmacokinetic studies demonstrating a half-life ranging from 7.91 to 10.1 hours depending on dosing conditions and formulation [8]. Oral bioavailability studies in preclinical models show 40-60% bioavailability, representing a significant advantage over injectable selective estrogen receptor degraders [8] [9] [3].
Table 1: Brilanestrant Binding Thermodynamics and Pharmacological Parameters
Parameter | Value | Assay/Method |
---|---|---|
ERα Binding Affinity (IC50) | 6.1 nM | Cell-free radio-ligand competitive binding |
ERβ Binding Affinity (IC50) | 8.8 nM | Cell-free radio-ligand competitive binding |
Transcriptional Antagonism (IC50) | 2 nM | 3× ERE transcriptional reporter |
ERα Degradation (EC50) | 0.7 nM | In-cell Western (ICW) |
MCF-7 Cell Viability (IC50) | 2.5 nM | Cell viability assay |
Binding Free Energy (ΔG) | -4.7 kcal/mol | Molecular dynamics simulation |
Half-life (t1/2) | 7.91-10.1 h | Pharmacokinetic analysis |
Oral Bioavailability | 40-60% | Animal studies |
Brilanestrant induces distinctive conformational changes in estrogen receptor alpha that differ substantially from those produced by tamoxifen and other estrogen receptor therapeutics [10] [3] [4]. The compound binds with helices H3, H5, H6, and H11, forming critical intermolecular interactions that stabilize a unique antagonist conformation [5] [11]. Tetrahydronaphthalene and phenyl rings of Brilanestrant form T-shaped π-π interactions with Phe404 and Trp383 residues, contributing to binding specificity and receptor selectivity [11].
Molecular dynamics simulation trajectory analysis has identified significant alterations in Helix 12 conformation upon Brilanestrant binding [5] [12] [13]. The compound increases the flexibility and mobility of Helix 12, which serves as a molecular switch between active and inactive receptor conformations [12] [13]. This increased flexibility disrupts the normal stabilizing interactions that maintain Helix 12 in the agonist position, preventing coactivator binding and promoting the antagonist conformation [12] [13].
The interaction between H3 and H12 regions has been specifically identified as crucial for the antagonist activity of Brilanestrant [5]. Root-mean-square fluctuation analyses reveal that mutations affecting Helix 12, particularly Y537S, Y537C, Y537N, and D538G, increase residual flexibility in this region, but Brilanestrant maintains activity against these mutant forms of estrogen receptor alpha [12] [13].
A critical residue identified in the allosteric mechanism is Lys529, which is essential for estrogen receptor alpha downregulation [5]. Molecular dynamics analysis reveals that Brilanestrant binding affects the interaction between this key residue and the degradation machinery, facilitating the recruitment of proteasomal components [5].
Table 2: Molecular Interactions of Brilanestrant with ERα
Interaction Type | Key Residues/Regions | Functional Significance |
---|---|---|
Hydrogen Bonding | Glu353, Arg394, His524 | Stabilizes receptor-ligand complex |
Hydrophobic Interactions | H3, H5, H6, H11 helices | Maintains antagonist conformation |
π-π Stacking | Phe404, Trp383 with aromatic rings | Enhances binding specificity |
Electrostatic Interactions | Lys529 (critical for degradation) | Essential for receptor downregulation |
Van der Waals Forces | Multiple residues in binding pocket | Contributes to overall binding affinity |
Brilanestrant promotes estrogen receptor alpha degradation through the ubiquitin-proteasome system, specifically requiring the 26S proteasome for efficient receptor elimination [3] [14] [15]. Comprehensive CRISPR-Cas9 screens targeting estrogen receptor degradation have identified UBR5 as the principal E3 ubiquitin ligase responsible for mediating ligand-dependent degradation of estrogen receptor alpha by Brilanestrant and other acrylic acid-containing selective estrogen receptor degraders [14].
The degradation mechanism involves ubiquitin-dependent proteasomal degradation, as demonstrated by complete rescue of estrogen receptor alpha levels following treatment with the proteasome inhibitor MG132 [15]. Studies have shown that Brilanestrant-mediated estrogen receptor alpha depletion is entirely dependent on the 26S proteasome, since addition of proteasome inhibitors fully blocks receptor degradation [15].
UBR5 forms ligand-dependent complexes with estrogen receptor alpha following Brilanestrant treatment, as confirmed by co-immunoprecipitation experiments [14]. The E3 ligase recognizes specific degrons in the estrogen receptor alpha structure that become exposed upon Brilanestrant binding, facilitating ubiquitination and subsequent proteasomal targeting [14]. This process involves the recruitment of Heat Shock Proteins, including Hsp70 and Hsp90, which assist in protein folding and unfolding during the degradation process [16].
The degradation pathway shows remarkable efficiency, with Brilanestrant achieving an EC50 of 0.7 nanomolar for estrogen receptor alpha degradation in cellular assays [1] [3] [4]. This represents one of the most potent degradation activities reported for selective estrogen receptor degraders, surpassing the efficiency of fulvestrant in multiple experimental systems [3].
Table 3: Conformational Changes Induced by Brilanestrant
Structural Element | Conformational Change | Mechanism | Functional Impact |
---|---|---|---|
Helix 12 (H12) | Increased flexibility and mobility | Loss of stabilizing interactions | Prevents coactivator binding |
Helix 3 (H3) | Enhanced interaction with H12 | Direct binding interface | Antagonist activity |
Helix 11 (H11) | Maintains stable positioning | Indirect allosteric effects | Maintains receptor integrity |
H11-H12 Loop | Increased dynamics | Reduced structural constraints | Facilitates degradation signal |
Ligand Binding Domain (LBD) | Antagonist conformation stabilized | Distinct from tamoxifen/fulvestrant | Promotes proteasomal targeting |
Brilanestrant employs multiple complementary mechanisms to achieve comprehensive transcriptional repression of estrogen-responsive genes [17] [18] [19]. The primary mechanism involves displacement of coactivators from both AF-1 and AF-2 domains of estrogen receptor alpha through Helix 12 displacement, which blocks the binding sites necessary for transcriptional activation [18] [19].
The compound promotes active gene silencing through recruitment of corepressor complexes, particularly CtBP1 and histone deacetylase complexes [18]. This recruitment is mediated by p300, which serves as a bridging factor between estrogen receptor alpha and the repressive machinery [18]. The process involves initial transient transcriptional stimulation followed by rapid shift to a repressive program, demonstrating the dynamic nature of Brilanestrant-mediated gene regulation [18].
Chromatin remodeling represents another critical component of transcriptional repression by Brilanestrant [19]. The compound reduces H3K27 acetylation at estrogen-responsive enhancers, leading to closed chromatin structures that are inaccessible to transcriptional machinery [19]. This epigenetic silencing particularly affects lineage-specific enhancers defined by the pioneer transcription factor FOXA1 [19].
Brilanestrant disrupts transcriptional complex assembly and function, causing stalled RNA polymerase II and defective promoter clearance at target genes [19]. Gene set enrichment analyses demonstrate that Brilanestrant treatment leads to broad downregulation of both early and late estrogen response gene signatures, with the majority of differentially expressed genes showing reduced expression [19].
The compound affects distinct sets of target genes compared to other estrogen receptor therapeutics, with unique regulation of genes including KLF4, ELF3, and HES1 [19]. Representative target genes include early estrogen response genes such as GREB1, MYC, and CTSD, which show rapid repression within 1-6 hours of treatment [19] [20] [21]. Late estrogen response genes including PS2, PR, and CCND1 demonstrate delayed repression occurring 6-24 hours after treatment [20] [21].
Table 4: Proteasome-Mediated Degradation Pathway Components
Pathway Component | Role in Degradation | Evidence | Clinical Relevance |
---|---|---|---|
26S Proteasome | Primary degradation machinery | MG132 blocks ERα degradation | Essential for therapeutic efficacy |
Ubiquitin System | Protein tagging for degradation | Required for SERD mechanism | Potential resistance mechanism |
E3 Ligase (UBR5) | Mediates ligand-dependent degradation | CRISPR screens identify UBR5 | Novel therapeutic target |
Heat Shock Proteins | Assists protein folding/unfolding | Hsp70/90 involvement suggested | Combination therapy potential |
Proteasome Inhibition | Blocks degradation pathway | Complete rescue with proteasome inhibitors | Biomarker for response |
Table 5: Transcriptional Repression Mechanisms of Brilanestrant
Mechanism | Target/Component | Molecular Basis | Functional Outcome |
---|---|---|---|
Coactivator Displacement | AF-1 and AF-2 domains | H12 displacement blocks binding | Loss of transcriptional activation |
Corepressor Recruitment | CtBP1, HDAC complexes | p300-mediated recruitment | Active gene silencing |
Chromatin Remodeling | H3K27 acetylation reduction | Reduced histone acetylation | Closed chromatin structure |
Transcriptional Complex Disruption | RNA Polymerase II complex | Promoter clearance defects | Stalled RNA polymerase |
Direct Gene Silencing | Estrogen-responsive genes | ERE accessibility reduction | Reduced target gene expression |